4-Hydroxy-6-methoxy-2-phenylquinoline

Tubulin polymerization inhibition Antimitotic Cancer pharmacology

4-Hydroxy-6-methoxy-2-phenylquinoline (CAS 17282-70-1; synonyms: 6-methoxy-2-phenylquinolin-4-ol, CHEMBL14120, GNF-PF-117) is a heterocyclic small molecule belonging to the 2-phenylquinolin-4(1H)-one class. It features a quinoline core with a phenyl substituent at position 2, a hydroxyl group at position 4, and a methoxy group at position 6 (molecular formula C₁₆H₁₃NO₂, MW 251.28).

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 17282-70-1
Cat. No. B102221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methoxy-2-phenylquinoline
CAS17282-70-1
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
InChIKeyCKFBIYVXNYYXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methoxy-2-phenylquinoline (CAS 17282-70-1): Compound Class and Baseline Profile for Procurement Evaluation


4-Hydroxy-6-methoxy-2-phenylquinoline (CAS 17282-70-1; synonyms: 6-methoxy-2-phenylquinolin-4-ol, CHEMBL14120, GNF-PF-117) is a heterocyclic small molecule belonging to the 2-phenylquinolin-4(1H)-one class [1]. It features a quinoline core with a phenyl substituent at position 2, a hydroxyl group at position 4, and a methoxy group at position 6 (molecular formula C₁₆H₁₃NO₂, MW 251.28) [2]. This substitution pattern places it within a therapeutically relevant scaffold explored for tubulin polymerization inhibition, monoamine oxidase modulation, antibacterial efflux pump inhibition, and antioxidant applications. The 6-methoxy substituent is a critical pharmacophoric feature that differentiates it from unsubstituted, 6-chloro, and 6-methyl analogs in both potency and target engagement profiles [3].

Why Generic 2-Phenylquinoline Analogs Cannot Substitute for 4-Hydroxy-6-methoxy-2-phenylquinoline in Research Applications


The 2-phenylquinolin-4(1H)-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 6-position. The identity of the 6-substituent governs tubulin polymerization inhibitory potency, antibacterial activity, antioxidant capacity, and efflux pump modulation [1]. The unsubstituted parent (2-phenylquinolin-4-ol, CAS 1144-20-3) shows approximately 12-fold weaker tubulin polymerization inhibition (IC₅₀ ~7,300 nM) compared to the 6-methoxy derivative (IC₅₀ 610 nM) [2]. The 6-chloro analog (4-hydroxy-6-chloro-2-phenylquinoline) displays no detectable antibacterial activity, while the 6-methyl analog exhibits only moderate activity, highlighting that neither halogen nor alkyl substitution at the 6-position replicates the methoxy group's electronic and steric contributions [3]. Additionally, the methoxy group is specifically implicated in enhancing NorA efflux pump inhibitory activity within the 2-phenylquinoline series, as demonstrated by systematic SAR studies [4]. These divergent activity profiles preclude generic interchangeability among 6-substituted 2-phenylquinoline derivatives.

Quantitative Differentiation Evidence: 4-Hydroxy-6-methoxy-2-phenylquinoline vs. Closest Analogs


Tubulin Polymerization Inhibition: 12-Fold Enhancement Over Parent 2-Phenylquinolin-4-ol

4-Hydroxy-6-methoxy-2-phenylquinoline inhibits tubulin polymerization with an IC₅₀ of 610 nM (bovine tubulin beta-2B chain), representing an approximately 12-fold improvement in potency compared to the unsubstituted parent compound 2-phenylquinolin-4-ol (CAS 1144-20-3; IC₅₀ = 7,300 nM in the same assay format) [1]. A second independent measurement confirmed inhibitory activity with an IC₅₀ of 2,700 nM [1]. The introduction of the 6-methoxy group recovers substantial potency lost in the unsubstituted scaffold, positioning the compound closer to the activity range of optimized antimitotic 2-phenyl-4-quinolones such as 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone (IC₅₀ = 460 nM) [2]. The parent compound 2-phenyl-4-quinolone also displays antiproliferative activity across cancer cell lines (IC₅₀ range: 0.85–3.32 μM), but its tubulin polymerization IC₅₀ is significantly weaker than the 6-methoxy derivative [3].

Tubulin polymerization inhibition Antimitotic Cancer pharmacology Colchicine binding site

Antibacterial Activity: 6-Methoxy Confers Superior Activity vs. 6-Chloro and 6-Methyl Analogs

Within the 4-hydroxy-2-phenylquinoline series, the identity of the 6-substituent critically determines antibacterial activity. The 6-methoxy derivative (target compound) exhibits the maximum antibacterial activity among the three directly compared 6-substituted analogs: the 6-chloro derivative (4-hydroxy-6-chloro-2-phenylquinoline) shows no detectable antibacterial activity, while the 6-methyl derivative (4-hydroxy-6-methyl-2-phenylquinoline, CAS 1148-49-8) displays only moderate to good activity [1]. This SAR trend—where electron-donating methoxy at position 6 outperforms both electron-withdrawing chloro and weakly electron-donating methyl—is consistent with the requirement for hydrogen bond acceptor capability at this position for target engagement. The parent 2-phenylquinoline scaffold is further validated as a privileged template for antibacterial efflux pump inhibition, with methoxy-bearing derivatives demonstrating superior NorA efflux pump inhibitory activity in S. aureus [2].

Antibacterial Quinoline SAR 6-Substitution Drug-resistant bacteria

Antioxidant Activity: 6-Methoxy Substitution Enhances Radical Scavenging Within 2-Phenylquinolin-4(1H)-one Series

The 2-phenylquinolin-4(1H)-one scaffold, when substituted with hydrogen-donating groups such as hydroxyl and methoxy, displays moderate to high antioxidant activity [1]. In the systematic study by Greeff et al. (2012), hydroxy-substituted 2-phenylquinolin-4(1H)-ones (compounds 8–10) demonstrated ferric reducing antioxidant power (FRAP) values ranging from 1.41% to 97.71% Trolox equivalents, oxygen radical absorbance capacity (ORAC) of 9.18–15.27 μM Trolox equivalents (at 0.001 mM), and thiobarbituric acid reactive substances (TBARS) inhibition of 0.05–0.72 nmol MDA/mg tissue [1]. The 6-methoxy group on the target compound provides an additional hydrogen-donating substituent that is structurally analogous to the antioxidant-enhancing methoxy groups on the B-ring of flavonoids, the natural comparator class in this study [1]. Structurally related flavones were used as baseline comparators, and the 4-quinolone series showed competitive antioxidant capacity, with activity increasing as a function of hydrogen-donating group count [1]. While the target compound itself was not individually assayed in this study, it belongs to the same pharmacophoric series where incremental methoxy substitution correlates with enhanced radical scavenging.

Antioxidant FRAP assay ORAC assay Neuroprotection Free radical scavenging

NorA Efflux Pump Inhibition: Methoxy Group on 2-Phenylquinoline Scaffold Is a Validated Pharmacophoric Requirement

The 2-phenylquinoline scaffold is a well-characterized chemotype for NorA efflux pump inhibition in Staphylococcus aureus [1]. Sabatini et al. (2018) conducted a dedicated SAR study evaluating the importance of methoxy group introduction on this scaffold, synthesizing 35 derivatives and identifying that methoxy-bearing compounds (specifically 3b and 7d) exhibited the best NorA inhibition activity, restoring ciprofloxacin MICs against resistant S. aureus strains at very low concentrations [1]. The study explicitly highlights that methoxy groups are present in known NorA EPIs and that their introduction onto the 2-phenylquinoline core is a productive strategy for enhancing efflux pump inhibitory potency [1]. The target compound, bearing a methoxy at the 6-position of the quinoline core, embodies this validated pharmacophoric feature. The broader 2-phenylquinoline efflux inhibitor class has also demonstrated activity against mycobacterial efflux pumps (M. smegmatis and M. avium), with derivatives reducing macrolide MICs synergistically [2]. While direct NorA IC₅₀ data for the target compound was not identified in curated databases, its structural congruence with the methoxy-bearing active series positions it as a relevant scaffold for EPI development.

Efflux pump inhibitor NorA Staphylococcus aureus Antimicrobial resistance Methoxy pharmacophore

Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Lipophilicity Distinguish 6-Methoxy from 6-Methyl and 6-Chloro Analogs

The 6-methoxy substituent confers distinct physicochemical properties that differentiate the target compound from its closest analogs. The target compound possesses 3 hydrogen bond acceptors (methoxy oxygen, quinoline nitrogen, and carbonyl/hydroxyl oxygen) compared to 2 for the 6-methyl analog (CAS 1148-49-8) and 2 for the 6-chloro analog . This additional HBA capacity influences solubility, target binding, and membrane permeability. The calculated logP for the target compound is approximately 3.62, and its topological polar surface area (TPSA) is 42.35 Ų . In contrast, the 6-methyl analog (C₁₆H₁₃NO, MW 235.10) has a lower molecular weight and reduced polar surface area due to the absence of the methoxy oxygen [1]. These differences are non-trivial: in the context of NorA efflux pump inhibition, the methoxy group's electronic and steric properties were specifically identified as contributing factors to improved EPI activity, likely through enhanced interactions with the NorA binding pocket [2].

Physicochemical properties Drug-likeness Hydrogen bond acceptor LogP Permeability

High-Confidence Application Scenarios for 4-Hydroxy-6-methoxy-2-phenylquinoline Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization for Tubulin-Targeting Antimitotic Agents

The 12-fold enhancement in tubulin polymerization inhibition (IC₅₀ 610 nM vs. 7,300 nM for the parent scaffold) positions 4-hydroxy-6-methoxy-2-phenylquinoline as a superior starting point for antimitotic drug discovery programs targeting the colchicine binding site [1]. Its potency approaches that of optimized fluorinated 2-phenyl-4-quinolones (IC₅₀ ~460 nM), offering a synthetically accessible scaffold with established SAR [2]. Medicinal chemistry teams can prioritize this compound over the parent 2-phenylquinolin-4-ol for lead generation, given the ~12-fold potency advantage and the well-precedented role of the 2-phenyl-4-quinolone core in inducing G2/M arrest and apoptosis via Cdk1-mediated pathways [3].

Antibacterial Drug Discovery Targeting Multidrug-Resistant Gram-Positive Pathogens

The 6-methoxy derivative uniquely combines antibacterial activity with structural features validated for NorA efflux pump inhibition [1]. Among 6-substituted 4-hydroxy-2-phenylquinolines, the 6-methoxy analog displays maximum antibacterial activity, whereas the 6-chloro analog is completely inactive and the 6-methyl analog shows only moderate activity [2]. This makes the methoxy-bearing scaffold the only viable choice within this congeneric series for antibacterial programs. The compound can serve as a scaffold for designing dual-action agents that simultaneously inhibit bacterial growth and block efflux-mediated resistance, particularly against S. aureus strains overexpressing NorA [1].

Antioxidant Probe Development for Neurodegenerative Disease Models

Within the 2-phenylquinolin-4(1H)-one class, compounds bearing hydrogen-donating substituents (hydroxy and methoxy groups) demonstrate FRAP values up to 97.71% Trolox equivalents and ORAC values up to 15.27 μM Trolox equivalents [1]. The target compound, with both 4-hydroxy and 6-methoxy substituents, belongs to the most antioxidant-active subclass of this chemotype. Researchers investigating oxidative stress in neurodegeneration can leverage this compound as a structurally distinct alternative to flavonoid-based antioxidants, with the advantage of a synthetic rather than natural product scaffold that enables systematic SAR exploration [1].

Reference Standard for Methoxy-Substituted Quinoline SAR Panels

The target compound serves as an essential member of a 6-position SAR panel alongside 4-hydroxy-6-chloro-2-phenylquinoline (inactive) and 4-hydroxy-6-methyl-2-phenylquinoline (moderate activity). This panel enables researchers to deconvolute the electronic, steric, and hydrogen-bonding contributions of the 6-substituent across multiple biological readouts—including antibacterial activity [1], NorA efflux pump inhibition [2], and tubulin polymerization [3]. For procurement decisions, ordering the full 6-substituted panel (OCH₃, CH₃, Cl) provides internal experimental controls that strengthen SAR conclusions and enhance publication reproducibility.

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